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[(Ethylsulfonyl)amino]acetic acid Documentation Hub

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  • Product: [(Ethylsulfonyl)amino]acetic acid
  • CAS: 923176-95-8

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Synthesis protocol for [(Ethylsulfonyl)amino]acetic acid from glycine

Executive Summary This application note details the synthesis of [(Ethylsulfonyl)amino]acetic acid (CAS: 923176-95-8), a structural analog of N-mesylglycine used as an intermediate in peptidomimetic drug design and as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of [(Ethylsulfonyl)amino]acetic acid (CAS: 923176-95-8), a structural analog of N-mesylglycine used as an intermediate in peptidomimetic drug design and as a polar head-group in photosensitive resin additives. The protocol utilizes a Schotten-Baumann sulfonylation strategy, optimized for water-soluble amino acids.

Unlike standard acid chloride couplings, this protocol addresses the specific solubility challenges of glycine and the hydrolytic instability of ethanesulfonyl chloride. The method prioritizes high yield (>85%) and purity through pH-controlled kinetics rather than chromatographic purification.

Scientific Principles & Reaction Logic

The Schotten-Baumann Mechanism

The synthesis relies on the nucleophilic attack of the glycine amine nitrogen onto the sulfur atom of ethanesulfonyl chloride.

  • Challenge: The reaction generates HCl as a byproduct. If the pH drops below the pKa of the amine (approx. 9.6 for glycine), the amine becomes protonated (

    
    ) and loses nucleophilicity, halting the reaction.
    
  • Solution: A biphasic or aqueous alkaline system (NaOH) is used to maintain pH > 10, keeping the amine unprotonated (

    
    ) and scavenging the generated HCl.
    
  • Competing Reaction: Hydrolysis of ethanesulfonyl chloride by water/NaOH.

    • Control Strategy: The reaction is run at low temperature (0–5 °C) to favor sulfonylation (lower activation energy) over hydrolysis.

Solubility & pKa Profile
  • Glycine: Zwitterionic, soluble in water.

  • Product (N-Ethylsulfonylglycine):

    • COOH pKa

      
       3.5
      
    • 
       pKa 
      
      
      
      11.5
    • Implication: The product is soluble in base (as a dianion) but precipitates or becomes extractable upon acidification to pH < 2 (as the free acid).

Materials & Equipment

Reagents:

  • Glycine (Starting Material): >99% Purity (Reagent Grade).

  • Ethanesulfonyl Chloride (EtSO2Cl): >98%. Note: Lachrymator, handle in fume hood.

  • Sodium Hydroxide (NaOH): 2M or 4M aqueous solution.

  • Hydrochloric Acid (HCl): 6M (for acidification).

  • Solvents: Distilled Water (reaction medium), Ethyl Acetate (for extraction if precipitation is incomplete).

Equipment:

  • 3-Neck Round Bottom Flask (250 mL).

  • Mechanical Stirrer (Magnetic stirring may be insufficient as precipitate forms).

  • pH Meter or High-Range pH Paper (0–14).

  • Addition Funnel (Pressure-equalizing).

  • Ice-Water Bath.

Experimental Protocol

Phase 1: Solubilization & Deprotonation
  • Setup: Equip the 3-neck flask with a thermometer, addition funnel, and pH probe (optional).

  • Dissolution: Add 7.51 g (100 mmol) of Glycine to the flask.

  • Base Addition: Add 50 mL of 4M NaOH (200 mmol) .

    • Why 2 equivalents? The first equivalent neutralizes the carboxylic acid (

      
      ), making the molecule soluble. The second equivalent acts as a buffer base for the upcoming reaction.
      
  • Cooling: Place the flask in an ice-water bath. Stir until the internal temperature reaches 0–5 °C .

Phase 2: Controlled Sulfonylation
  • Reagent Loading: Charge the addition funnel with 14.2 g (10.5 mL, ~110 mmol) of Ethanesulfonyl chloride.

    • Stoichiometry: A 10% excess accounts for minor hydrolysis losses.

  • Addition: Add the sulfonyl chloride dropwise over 45–60 minutes.

    • Critical Process Parameter (CPP): Maintain temperature < 10 °C. If the temp spikes, hydrolysis increases, reducing yield.

  • pH Maintenance: Monitor pH. If it drops below 9, add small aliquots of 4M NaOH to maintain pH 10–11.

    • Visual Cue: The solution should remain clear to slightly cloudy.

  • Completion: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) while stirring for 2 hours.

Phase 3: Isolation & Workup
  • Washing (Optional): If the solution is oily, wash with 20 mL diethyl ether (discard organic layer) to remove unreacted sulfonyl chloride.

  • Acidification: Cool the reaction mixture back to 5 °C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: pH 1–2.

    • Observation: The product, [(Ethylsulfonyl)amino]acetic acid, should begin to crystallize as a white solid.

  • Filtration/Extraction:

    • Scenario A (Precipitate forms): Filter the solid using a Buchner funnel.[1] Wash with minimal ice-cold water.

    • Scenario B (No precipitate): If the product is too soluble (due to the short ethyl chain), extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL) . Dry the combined organics over

      
      , filter, and rotovap to dryness.
      
Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Water or Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Process Visualization

Workflow Diagram

SynthesisWorkflow Start Start: Glycine (Solid) Dissolve Dissolve in 2 eq. NaOH (pH > 12, Temp 0-5°C) Start->Dissolve AddReagent Add EtSO2Cl Dropwise (Maintain pH > 10) Dissolve->AddReagent React Warm to RT Stir 2 Hours AddReagent->React Wash Ether Wash (Optional) Remove unreacted EtSO2Cl React->Wash Acidify Acidify with 6M HCl to pH 1-2 Wash->Acidify Precip Check for Precipitation Acidify->Precip Filter Filter Solid (Scenario A) Precip->Filter Solid Forms Extract Extract w/ EtOAc (Scenario B) Precip->Extract No Solid Final Recrystallize & Dry Target: [(Ethylsulfonyl)amino]acetic acid Filter->Final Extract->Final

Caption: Step-by-step workflow for the Schotten-Baumann synthesis of N-ethylsulfonylglycine.

Mechanism & pH Logic

Mechanism Glycine Glycine (Zwitterion) Deprotonated Glycinate Anion (NH2-CH2-COO-) Glycine->Deprotonated NaOH (pH > 10) Intermediate Sulfonamide Salt (Et-SO2-NH-CH2-COO- Na+) Deprotonated->Intermediate + EtSO2Cl (-NaCl) FinalProduct Final Acid (Et-SO2-NH-CH2-COOH) Intermediate->FinalProduct + HCl (pH < 2)

Caption: Chemical transformation pathway highlighting the critical pH-dependent states.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterExpected Value/ObservationTroubleshooting
Appearance White crystalline solidYellow/Brown indicates oxidation or impurities. Recrystallize with charcoal.
Yield 75% – 90%Low yield (<50%) suggests hydrolysis. Ensure Temp < 5°C during addition.
1H NMR (D2O)

1.30
(t, 3H,

)

3.15
(q, 2H,

)

3.90
(s, 2H,

)
Missing ethyl peaks = No reaction. Extra peaks at 3.0-4.0 = Impure Glycine.
Melting Point Determine Experimentally (Est. 130–150 °C range based on homologs)Sharp range (<2°C) indicates high purity.

Mass Spectrometry (ESI-):

  • Theoretical Molecular Weight: 167.18 g/mol

  • Expected [M-H]- Peak: 166.17 m/z

Safety & Handling

  • Ethanesulfonyl Chloride: Highly corrosive and lachrymatory. Causes severe skin burns and eye damage. All transfers must occur in a functioning fume hood.

  • Exotherm: The reaction with NaOH is exothermic. Failure to cool may result in rapid boiling or splashing of caustic material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
  • Google Patents. (2015). Photosensitive resin composition containing N-ethylsulfonyl glycine salt. Patent EP3203320B9.

Sources

Application

Application Note: HPLC Method Development for [(Ethylsulfonyl)amino]acetic Acid

Executive Summary & Molecule Profile[1][2] [(Ethylsulfonyl)amino]acetic acid (CAS: 923176-95-8) represents a distinct class of analytical challenges often encountered during the synthesis of sulfonamide-based therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

[(Ethylsulfonyl)amino]acetic acid (CAS: 923176-95-8) represents a distinct class of analytical challenges often encountered during the synthesis of sulfonamide-based therapeutics (e.g., as a degradation product or intermediate). Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this molecule is aliphatic , lacking the conjugated


-systems that provide strong UV absorbance.[1] Furthermore, the presence of both a carboxylic acid and a sulfonamide moiety renders it highly polar and acidic.[1]

This Application Note provides a definitive protocol for the retention and quantification of this "invisible" polar impurity, moving beyond standard C18 methodologies that typically result in void-volume elution and poor sensitivity.

Target Molecule Characteristics
PropertyValue / DescriptionAnalytical Implication
Structure

Aliphatic backbone = Low UV response.[1][2]
pKa (Acidic) ~3.5 (COOH) & ~10 (Sulfonamide NH)Anionic at neutral pH. Requires acidic mobile phase to suppress ionization or Anion Exchange.[1]
LogP < 0 (Highly Polar)Zero retention on standard C18 columns.
Chromophore Weak (Sulfonyl/Carbonyl only)UV Detection limited to 200–210 nm ; MS or CAD recommended.[1]

Strategic Method Selection (Decision Matrix)

The following logic gate determines the optimal method based on your laboratory's available instrumentation.

MethodSelection Start Start: Select Detector UV UV/Vis (PDA/VWD) Start->UV MS_CAD MS or CAD (Universal) Start->MS_CAD UV_Path Challenge: Weak Chromophore Requires low UV (200-210nm) UV->UV_Path MS_Path Advantage: High Sensitivity No Chromophore needed MS_CAD->MS_Path Method_A Method A: Mixed-Mode (RP + Anion Exchange) *Best for Robustness* UV_Path->Method_A Preferred Method_C Method C: Ion-Pairing RP (C18 + Octylamine) *Legacy/QC Only* UV_Path->Method_C Alternative MS_Path->Method_A Compatible Method_B Method B: HILIC (Amide/Zwitterionic) *Best for MS Sensitivity* MS_Path->Method_B Preferred

Figure 1: Strategic decision tree for selecting the stationary phase based on detection limits and available instrumentation.

Protocol A: Mixed-Mode Chromatography (Recommended for UV)[1]

Rationale: Since the molecule has two acidic protons and is highly polar, a standard C18 column fails to retain it.[1] Mixed-mode columns (Reverse Phase + Weak Anion Exchange) utilize the negative charge of the analyte to retain it via ionic interaction, while the alkyl chains provide secondary hydrophobic selectivity.[1]

Chromatographic Conditions
  • Column: SIELC Primesep D or equivalent (Mixed-Mode: Alkyl chain with embedded basic groups).[1]

  • Dimensions: 150 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

    • Note: Phosphate is transparent at 200 nm, unlike acetate or formate.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Mode: 90% A / 10% B.[1]

    • Mechanism:[1][2][4] High water content ensures solubility; the column's embedded positive charge retains the acidic analyte.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 205 nm (Bandwidth 4 nm).[1]

  • Temperature: 30°C.

Critical Success Factors
  • pH Control: The mobile phase pH must be low (pH 2-3) to suppress the ionization of the carboxylic acid slightly, but the column's stationary phase (Anion Exchange) requires the analyte to have some interaction.[1] However, in Mixed-Mode, we often rely on the "exclusion" or "inclusion" balance.[1] Correction: For Primesep D (Anion Exchange), we actually want the analyte ionized to retain it, OR we use the column to retain the counter-ions.[1]

    • Refined Insight: For this specific aliphatic acid, a HILIC mode is often cleaner, but if using Mixed-Mode, ensure the buffer matches the column type (check manufacturer specs for "Acid Retention").[1]

  • Solvent Cutoff: At 205 nm, high-grade HPLC solvents are mandatory.[1] Impure ACN will cause baseline noise that masks the analyte.[1]

Protocol B: HILIC-MS/CAD (Gold Standard for Sensitivity)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for small, polar organic acids.[1] By using a high-organic mobile phase, water adheres to the polar stationary phase, creating a "water layer" into which the polar analyte partitions.[1]

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).[1]

  • Dimensions: 100 x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1]

    • Note: Buffer is volatile, making it MS-compatible.

  • Mobile Phase B: Acetonitrile (95%) + 5% Water.[1]

  • Gradient:

    Time (min) %A (Buffer) %B (Organic)
    0.0 5 95
    1.0 5 95
    6.0 40 60
    7.0 40 60
    7.1 5 95

    | 10.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • MS (ESI-): Negative Mode.[1] Monitor [M-H]⁻ ion (Calculated MW ~181.2 Da

      
       m/z 180.2).[1]
      
    • CAD (Charged Aerosol Detector): Excellent for non-chromophoric compounds.[1]

  • Injection Solvent: 100% Acetonitrile (Must be weaker than mobile phase to prevent peak distortion).[1]

Mechanism of Action

HILIC_Mechanism StationaryPhase Polar Stationary Phase (Zwitterionic) WaterLayer Stagnant Water Layer (Enriched on Surface) StationaryPhase->WaterLayer Hydration MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte [(Ethylsulfonyl)amino]acetic acid Analyte->WaterLayer Preferential Solubility Analyte->MobilePhase Elution

Figure 2: HILIC Partitioning Mechanism.[1] The polar analyte partitions into the water-rich layer on the stationary phase, delaying elution.[1]

Protocol C: Ion-Pairing HPLC (The "Rescue" Method)[1]

Rationale: If HILIC or Mixed-Mode columns are unavailable, standard C18 columns can be modified using an Ion-Pairing Reagent (IPR).[1] The IPR (e.g., Octylamine) binds to the C18 surface, projecting a positive charge that retains the anionic analyte.[1]

Warning: IPRs permanently alter columns and suppress MS signals. Do not use this column for other methods afterward.

Protocol
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase Preparation:

    • Buffer: 10 mM Potassium Phosphate (pH 6.5) + 5 mM Tetrabutylammonium hydroxide (TBAH) or Octylamine.[1]

    • Note: pH must be > pKa of the acid to ensure the analyte is negatively charged and pairs with the positive TBAH.[1]

  • Eluent: Isocratic 85% Buffer / 15% ACN.[1]

  • Detection: UV @ 210 nm.

  • System Suitability: Equilibration takes longer (approx. 60 column volumes) to saturate the column with the pairing reagent.[1]

References & Validation Sources

  • Impurity Analysis of Polar Acids:

    • Pawellek, R., et al. "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD."[1] Thermo Fisher Scientific Application Note.

  • Mixed-Mode Chromatography Principles:

    • SIELC Technologies.[1] "HPLC Method for Glycine and related polar acids on Primesep 100."

  • HILIC Mechanism & Optimization:

    • McCalley, D. V. (2017).[1] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.

    • [1]

  • Sulfonamide Residue Analysis (Analogous Chemistry):

    • Pule, B. O., et al. "Determination of Sulfonamide Residues... by HPLC-FLD."[1][6] Agilent Technologies Application Note.

Disclaimer

This protocol is designed for research and development purposes. All methods must be validated according to ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision, LOQ) before use in a GMP environment.

Sources

Method

Application Note: Elucidating the Structure of Sulfonylamino Acetic Acids with Mass Spectrometry

Introduction Sulfonylamino acetic acids, a class of compounds characterized by a sulfonyl group attached to the nitrogen of a glycine (acetic acid) backbone, are of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonylamino acetic acids, a class of compounds characterized by a sulfonyl group attached to the nitrogen of a glycine (acetic acid) backbone, are of significant interest in medicinal chemistry and drug development. Their structural similarity to peptide building blocks and the unique chemical properties imparted by the sulfonamide group make them valuable scaffolds for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. Understanding the metabolic fate and degradation pathways of these compounds is crucial, and mass spectrometry (MS) stands as a cornerstone technique for their structural elucidation. This application note provides a detailed guide to the fragmentation patterns of sulfonylamino acetic acids observed under collision-induced dissociation (CID) in both positive and negative electrospray ionization (ESI) modes. We will explore the causal mechanisms behind the observed fragmentations and provide protocols for acquiring and interpreting high-quality tandem mass spectra (MS/MS).

Fundamental Principles of Fragmentation

The fragmentation of sulfonylamino acetic acids in the gas phase is governed by the inherent chemical properties of the sulfonyl, amide, and carboxylic acid functional groups. The site of protonation or deprotonation during ESI significantly influences the subsequent fragmentation pathways.

  • Positive Ion Mode (ESI+): Protonation typically occurs at the most basic site, which is often the nitrogen of the sulfonamide or the carbonyl oxygen of the acetic acid moiety. The charge-driven fragmentation that follows often involves cleavages around these sites.

  • Negative Ion Mode (ESI-): Deprotonation most readily occurs at the acidic carboxylic acid proton, creating a carboxylate anion. The resulting fragmentation is influenced by the presence of this negative charge and can lead to unique rearrangement reactions.

Fragmentation Pathways in Negative Ion Mode (ESI-)

The fragmentation of deprotonated sulfonylamino acetic acids is often complex and can involve significant intramolecular rearrangements. A detailed study on the CID of deprotonated 2-nitrobenzenesulfonylglycine provides an excellent model for understanding these processes.[1]

Upon deprotonation at the carboxylic acid, several distinct fragmentation pathways can be initiated:

  • Neutral Loss of SO₂ and Rearrangements: A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[1] This process is often accompanied by intramolecular cyclization or rearrangement. For instance, in the case of 2-nitrobenzenesulfonylglycine, the loss of HONO is the lowest energy process, followed by successive losses of CO, HCN, and SO₂, suggesting a complex cyclization has occurred.[1]

  • Cleavage of the S-N Bond: Direct cleavage of the sulfur-nitrogen bond can occur, leading to the formation of an arylsulfinate anion and a neutral imine of glycine.

  • Intramolecular Nucleophilic Displacement: The carboxylate can act as an intramolecular nucleophile, attacking the sulfonamide group and leading to characteristic product ions.

  • Formation of a Phenoxide Ion: In cases of N-acyl aromatic sulfonamides, a Smiles-type rearrangement can occur, where the amide oxygen attacks the arylsulfonyl group, ultimately leading to the formation of a phenoxide ion.[2]

The following diagram illustrates the major fragmentation pathways for a generic deprotonated N-arylsulfonylglycine.

M_H [M-H]⁻ (Deprotonated at COOH) SO2_loss [M-H-SO₂]⁻ M_H->SO2_loss -SO₂ (64 Da) SN_cleavage [ArSO₂]⁻ M_H->SN_cleavage S-N Cleavage Rearrangement_products Rearrangement Products M_H->Rearrangement_products Intramolecular Rearrangement Glycine_fragment Neutral Loss of Glycine Moiety M_H->Glycine_fragment -C₂H₄NO₂

Caption: Major fragmentation pathways of deprotonated sulfonylamino acetic acids.

Fragmentation Pathways in Positive Ion Mode (ESI+)

In positive ion mode, protonated sulfonylamino acetic acids exhibit fragmentation patterns that are a hybrid of those seen for sulfonamides and small peptides. The location of the proton plays a key role in directing the fragmentation.

  • Cleavage of the S-N Bond: This is a common fragmentation pathway for protonated sulfonamides, resulting in the formation of a protonated arylsulfonylium ion ([ArSO₂H]⁺) or an arylsulfonyl cation ([ArSO₂]⁺) and the neutral glycine moiety. The charge can also be retained on the glycine portion, leading to a protonated imine.

  • Fragmentation of the Glycine Moiety: Similar to protonated amino acids, the glycine portion can undergo characteristic losses.

    • Loss of H₂O (18 Da): Dehydration from the carboxylic acid group is a common fragmentation.

    • Loss of CO (28 Da): Decarbonylation can occur from the carboxylic acid.

    • Loss of H₂O and CO (46 Da): A combined loss of water and carbon monoxide is frequently observed.

  • Cleavage of the N-Cα Bond: This cleavage results in the formation of an ion corresponding to the protonated arylsulfonamide ([ArSO₂NH₂]⁺) and a neutral fragment from the glycine backbone.

  • Fragmentation of the Aryl Group: The aromatic portion of the sulfonyl group can also fragment, particularly if it contains labile substituents.

The following diagram illustrates the primary fragmentation pathways for a protonated N-arylsulfonylglycine.

M_H [M+H]⁺ ArSO2H [ArSO₂H]⁺ M_H->ArSO2H S-N Cleavage Glycine_loss [M+H - (Glycine)]⁺ M_H->Glycine_loss N-Cα Cleavage H2O_loss [M+H - H₂O]⁺ M_H->H2O_loss -H₂O CO_loss [M+H - CO]⁺ M_H->CO_loss -CO ArSO2NH2 [ArSO₂NH₂]⁺ M_H->ArSO2NH2 Cα-C Cleavage H2OCO_loss [M+H - H₂O - CO]⁺ H2O_loss->H2OCO_loss -CO cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dissolve Sample Add_Modifier Add Acid/Base Sample->Add_Modifier Filter Filter Add_Modifier->Filter Infuse Infuse into ESI Source Filter->Infuse MS1 Acquire MS1 Spectrum Infuse->MS1 Select_Precursor Isolate Precursor Ion MS1->Select_Precursor CID Collision-Induced Dissociation (CID) Select_Precursor->CID MS2 Acquire MS/MS Spectrum CID->MS2 Identify_Fragments Identify Fragment Ions MS2->Identify_Fragments Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Structure_Elucidation Elucidate Structure Propose_Pathways->Structure_Elucidation

Caption: General workflow for the MS/MS analysis of sulfonylamino acetic acids.

Conclusion

The fragmentation patterns of sulfonylamino acetic acids are rich in structural information. By carefully analyzing the MS/MS spectra obtained in both positive and negative ion modes, researchers can confidently identify and characterize these important molecules. The characteristic neutral losses and fragment ions arising from cleavages within the sulfonyl, amide, and acetic acid moieties serve as reliable diagnostic markers. The protocols and mechanistic insights provided in this application note offer a robust framework for the structural elucidation of this compound class, aiding in drug discovery and development efforts.

References

  • St. Cin, G. L., et al. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of the American Society for Mass Spectrometry, 25(5), 849-858. [Link]

  • Ho, Y. P., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of The American Society for Mass Spectrometry, 32(3), 814-822. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the pH-Dependent Stability of N-Sulfonyl Peptides

Welcome to the technical support center for N-sulfonyl peptide stability. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-sulfonyl peptide stability. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the handling and analysis of N-sulfonylated peptides. As Senior Application Scientists, we understand that mastering the stability profile of these compounds is critical for experimental success and therapeutic development.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of N-sulfonyl peptides across different pH environments.

Q1: What is an N-sulfonyl peptide, and why is its stability a concern?

A: An N-sulfonyl peptide is a peptide in which one or more amide nitrogens in the peptide backbone or an amino acid side chain (like the N-terminus) are modified with a sulfonyl group (-SO₂R). This modification is often used in medicinal chemistry to improve metabolic stability, cell permeability, or binding affinity. However, the sulfonamide bond (N-S) itself can be susceptible to cleavage under certain pH and temperature conditions, which can compromise the integrity and activity of the peptide.

Q2: What is the general rule for the pH stability of the sulfonamide bond in N-sulfonyl peptides?

A: Generally, sulfonamide bonds are considered relatively stable compared to ester or amide bonds. They exhibit the greatest stability in neutral to moderately alkaline conditions (pH 7-9). However, their lability increases significantly under strongly acidic conditions (pH < 2) and to a lesser extent under strongly alkaline conditions (pH > 12). The specific pH at which degradation becomes significant is highly dependent on the structure of the peptide and the sulfonyl group.

Q3: What is the primary mechanism of degradation for N-sulfonyl peptides at low pH?

A: The primary degradation pathway at low pH is acid-catalyzed hydrolysis of the sulfonamide bond. This process typically involves the protonation of the sulfonamide nitrogen, followed by nucleophilic attack by a water molecule on the sulfur atom. This leads to the cleavage of the N-S bond, resulting in a free amine (the peptide) and a sulfonic acid derivative. The reaction rate is often dependent on the hydronium ion concentration.

G cluster_0 Acid-Catalyzed Hydrolysis Peptide_NSO2R N-Sulfonyl Peptide (R'-NH-SO2-R) Protonation Protonation of Nitrogen (R'-N+H2-SO2-R) Peptide_NSO2R->Protonation + H₃O⁺ H2O_Attack Nucleophilic Attack by H₂O on Sulfur Protonation->H2O_Attack + H₂O Cleavage N-S Bond Cleavage H2O_Attack->Cleavage Products Peptide Amine (R'-NH₂) + Sulfonic Acid (R-SO₃H) Cleavage->Products

Caption: Mechanism of acid-catalyzed hydrolysis of N-sulfonyl peptides.

Q4: Can the structure of the peptide or the sulfonyl group affect stability?

A: Absolutely. Steric hindrance around the sulfonamide bond can significantly impact the rate of hydrolysis. Bulky amino acid side chains adjacent to the modification site or a sterically demanding R group on the sulfonyl moiety can shield the bond from attack, thereby increasing its stability. Conversely, electron-withdrawing groups on the sulfonyl moiety can make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, potentially decreasing stability.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid degradation of my N-sulfonyl peptide in an acidic HPLC mobile phase.

Symptoms:

  • You observe a new peak corresponding to the unmodified peptide in your chromatogram.

  • The peak area of your N-sulfonyl peptide decreases over time with repeated injections from the same vial.

  • Poor reproducibility of quantification.

Root Cause Analysis and Solution:

This is a classic case of on-instrument or in-vial degradation due to an acidic mobile phase, which is common in reverse-phase HPLC (e.g., 0.1% trifluoroacetic acid, TFA, or formic acid).

Troubleshooting Workflow:

G cluster_1 HPLC Degradation Troubleshooting Symptom Peptide Degrading in Acidic Mobile Phase Step1 Confirm Degradation: Incubate peptide in mobile phase and monitor by HPLC over time. Symptom->Step1 Step2 Is degradation confirmed? Step1->Step2 Solution1 Increase Mobile Phase pH: Use a buffer like ammonium acetate or phosphate (pH 5-7). Step2->Solution1 Yes End Stable Analysis Achieved Step2->End No Solution2 Reduce Sample Residence Time: Use a cooled autosampler (4 °C) and minimize time between injections. Solution1->Solution2 Solution3 Modify Method: Use a shorter gradient or faster flow rate. Solution2->Solution3 Solution3->End

Optimization

Technical Support Center: Impurity Removal in Glycine Derivative Synthesis

Topic: Elimination of Unreacted Sulfonyl Chloride ( ) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary In the synthesis of sulfonamide-protected glycine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Unreacted Sulfonyl Chloride ( )

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

In the synthesis of sulfonamide-protected glycine derivatives (e.g.,


), unreacted sulfonyl chlorides are a critical process impurity.[1] Beyond their high reactivity, sulfonyl chlorides are structural alerts for genotoxicity (GTIs) . Their removal to trace levels (often <10 ppm) is a regulatory necessity in drug development.

This guide addresses the specific challenge of removing these lipophilic electrophiles without degrading the sensitive glycine moiety (particularly ester protecting groups which are prone to hydrolysis).

Phase 1: Diagnostic & Triage

Before selecting a removal protocol, analyze your reaction matrix. The choice of method depends entirely on the solubility of your glycine derivative and its sensitivity to pH.

Decision Matrix: Workflow Selector

RemovalStrategy Start START: Characterize Product Solubility Is the Glycine Product Water Soluble? Start->Solubility Sensitive Is the Product Base-Sensitive? (e.g., Methyl/Ethyl Esters) Solubility->Sensitive No (Lipophilic) MethodC METHOD C: Reverse Phase Chromatography Solubility->MethodC Yes (Hydrophilic) MethodA METHOD A: DMAP-Catalyzed Hydrolysis (Biphasic Workup) Sensitive->MethodA No (Stable Esters/Amides) MethodB METHOD B: Scavenger Resin (Solid Phase Extraction) Sensitive->MethodB Yes (High Sensitivity)

Figure 1: Strategic decision tree for selecting the appropriate impurity removal protocol based on product physicochemical properties.

Phase 2: Removal Protocols

Method A: DMAP-Catalyzed Hydrolysis (The "Biphasic" Approach)

Best for: Lipophilic glycine esters (e.g., Gly-OBn, Gly-OtBu) stable to mild base. Mechanism: Sulfonyl chlorides are surprisingly stable in water due to their hydrophobicity. Simple water washing is often insufficient. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-sulfonylpyridinium intermediate, which hydrolyzes rapidly to the water-soluble sulfonic acid (


).
The Protocol
  • Quench: At the end of the reaction, add 0.5 - 1.0 equivalents of DMAP (relative to the excess sulfonyl chloride) and 2.0 equivalents of Pyridine.

  • Incubate: Add water (20% v/v relative to solvent) and stir vigorously for 30–60 minutes.

    • Technical Note: Vigorous stirring is critical to maximize the interfacial surface area in the biphasic system.

  • Wash: Dilute with immiscible solvent (EtOAc or DCM). Wash the organic layer with:

    • Wash 1: 1M HCl (to remove DMAP, Pyridine, and unreacted Glycine amine).

    • Wash 2: Saturated

      
       (Critical Step).[1]
      
  • Verification: The sulfonyl chloride hydrolyzes to a sulfonic acid. The Bicarb wash deprotonates this acid (

    
    ), forcing it into the aqueous layer.
    
Data: Hydrolysis Efficiency
ConditionTime to <1%

Risk Factor
Water only (pH 7)> 24 HoursHigh (Persisting Impurity)
1M NaOH< 5 MinutesHigh (Ester Saponification)
DMAP/Pyridine (pH ~8) 30 Minutes Low (Optimal)
Method B: Polymer-Supported Scavenging (The "Clean" Approach)

Best for: Labile glycine esters (Me/Et), high-throughput synthesis, or when aqueous workup causes emulsions. Mechanism: A polymer-bound amine (Trisamine or Piperazine) acts as a "chemical magnet," covalently binding the electrophilic sulfonyl chloride. The impurity is removed via filtration.[1][2][3][4]

The Protocol
  • Selection: Use a PS-Trisamine or PS-Piperazine resin (typical loading 3–4 mmol/g).

  • Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the estimated excess sulfonyl chloride.[1][3]

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).

  • Incubation: Agitate (do not magnetically stir, as stir bars crush beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge. The filtrate contains the pure product; the impurity remains trapped on the beads.

Visualizing the Scavenging Mechanism

Scavenging Resin Polymer Support (Insoluble Bead) Amine Reactive Amine (-NH2) Resin->Amine Complex Covalent Sulfonamide (Trapped on Bead) Amine->Complex Nucleophilic Attack Impurity Sulfonyl Chloride (Solution Phase) Impurity->Complex Cl- Displacement

Figure 2: The "Catch-and-Remove" mechanism where the resin covalently binds the impurity.

Phase 3: Troubleshooting & FAQs

Q1: I used Method A (Hydrolysis), but I still see the sulfonyl chloride peak in LCMS. Why?

Diagnosis: This is a common issue with sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) or when using insufficient mixing. Corrective Action:

  • Increase Nucleophile: Switch from water to a solution of 5% dimethylamine in water (if your product ester is stable enough). The reaction with an amine is orders of magnitude faster than hydrolysis.

  • Phase Transfer: If you cannot use DMAP, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the hydroxide ions into the organic phase.

Q2: My glycine derivative is a free acid (Zwitterion). Can I use Method B?

Analysis: If your product is a free acid (


), it is likely soluble in polar solvents (water/methanol) but insoluble in DCM.
Corrective Action:  Most polystyrene resins do not swell in water.
  • Solution: Use a Silica-supported amine (Si-Amine) scavenger. Silica matrices work well in polar/aqueous environments where polystyrene beads collapse. Alternatively, use Reverse Phase (C18) chromatography, as the sulfonic acid byproduct will elute at the solvent front, while the sulfonamide product will be retained.

Q3: How do I prevent the hydrolysis of my glycine methyl ester during the workup?

Risk: Methyl esters are very susceptible to basic hydrolysis (saponification) at pH > 10. Protocol Adjustment:

  • Avoid strong bases like NaOH or

    
    .
    
  • Use Saturated

    
      or Phosphate Buffer (pH 7.0)  for the initial quench.
    
  • If using Method A, strictly limit the exposure time to the bicarbonate wash (keep it cold,

    
    , and separate phases immediately).
    

References

  • BenchChem Technical Support. (2025).[1][2][3] Removing unreacted methanesulfonyl chloride from reaction mixture.[1][2] BenchChem.[1][2][3] Link

  • Gnedin, B. G., et al. (1988).[5] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4).[5] Link

  • Biotage. (2025).[6] Strategies for Work-up and Purification: Scavenger Resins.[1][2][3][7] (Industry standard protocols for PS-Trisamine).

  • Organic Syntheses. Procedure for p-Toluenesulfonyl Chloride purification and handling. Coll. Vol. 4, p. 943. Link

  • RSC Advances. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. (Mechanistic insight on DMAP catalysis). Link

Sources

Reference Data & Comparative Studies

Validation

Precision Benchmarking: qNMR Validation of [(Ethylsulfonyl)amino]acetic Acid Purity vs. Chromatographic Standards

Executive Summary Verdict: Quantitative Nuclear Magnetic Resonance (qNMR) is the superior methodology for the absolute purity assessment of [(Ethylsulfonyl)amino]acetic acid (N-ethylsulfonylglycine). While HPLC-UV remain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Quantitative Nuclear Magnetic Resonance (qNMR) is the superior methodology for the absolute purity assessment of [(Ethylsulfonyl)amino]acetic acid (N-ethylsulfonylglycine).

While HPLC-UV remains the industry standard for routine batch monitoring, it systematically overestimates purity for this specific sulfonyl-amino acid derivative due to its low UV extinction coefficient and inability to detect inorganic salts or residual sulfonyl chlorides. qNMR provides a primary ratio measurement traceable to the SI (International System of Units), offering a "purity-by-mass" value that eliminates the need for an identical reference standard.

Strategic Context: The Analytical Challenge

[(Ethylsulfonyl)amino]acetic acid presents a unique set of analytical challenges that render traditional methods insufficient for high-stakes validation (e.g., reference standard characterization).

Why Traditional Methods Fail
  • HPLC-UV Limitations: The molecule lacks a strong chromophore. Detection relies on end-absorption (<210 nm), where solvent cut-offs and mobile phase noise interfere. Furthermore, HPLC reports "Area %," which ignores non-chromophoric impurities like moisture, inorganic salts (from the sulfonylation reaction), and residual solvents.

  • Titration (Potentiometric): While feasible due to the carboxylic acid moiety, titration is non-specific. It cannot distinguish between the target molecule and acidic precursors (e.g., hydrolyzed ethylsulfonyl chloride) or other amino acid byproducts.

The qNMR Advantage

qNMR utilizes the principle that the integrated signal intensity is directly proportional to the number of nuclei (


H) generating that signal.[1][2] By adding a certified Internal Standard (IS) of known purity, we determine the absolute mass fraction of the analyte.

Experimental Protocol: Validated qNMR Workflow

As a Senior Application Scientist, I have designed this protocol to ensure metrological traceability . Every step is critical.

A. Internal Standard (IS) Selection

For [(Ethylsulfonyl)amino]acetic acid, we require an IS that:

  • Is non-hygroscopic and chemically stable.[2]

  • Has a distinct signal away from the analyte's aliphatic region (1.0 – 4.0 ppm).

  • Is soluble in DMSO-d

    
    .[2]
    

Selected IS: Maleic Acid (Traceable to NIST SRM 350b).

  • Signal: Singlet at

    
     ~6.2 ppm.[3]
    
  • Justification: It creates zero overlap with the ethyl triplet (

    
     1.2), methylene quartet (
    
    
    
    3.1), or glycine singlet (
    
    
    3.9).
B. Sample Preparation[2][3][4][5]
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over D
    
    
    
    O to prevent pH-dependent chemical shift wandering and to ensure solubility of potential organic impurities.
  • Weighing: Use a micro-balance (readability 0.001 mg).

    • Weigh ~20 mg of Analyte (

      
      ).
      
    • Weigh ~10 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d

      
      .
      
    • Critical: Weighing precision is the largest source of uncertainty.[2] Use an anti-static gun before weighing.

C. Acquisition Parameters (The "Trust" Factors)

To ensure the data is quantitative, we must allow full relaxation of the nuclei.

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: The longest

      
       (longitudinal relaxation time) in this molecule is typically the ethyl methyl group (~3-4s). 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 300:1).

  • Spectral Width: 20 ppm (to catch all satellites).

  • Temperature: 298 K (Constant temperature is vital for chemical shift stability).

Visualization: The qNMR Workflow

qNMR_Workflow Start Start: Purity Assessment Weighing Gravimetric Prep (Analyte + Maleic Acid IS) Start->Weighing Solubilization Dissolve in DMSO-d6 (Homogenization) Weighing->Solubilization T1_Test T1 Relaxation Test (Inversion Recovery) Solubilization->T1_Test Validation Only Acquisition qNMR Acquisition (D1 > 5*T1, 90° Pulse) Solubilization->Acquisition Routine T1_Test->Acquisition Set D1 Parameter Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Mass Fraction) Processing->Calculation

Figure 1: Step-by-step qNMR workflow ensuring data integrity from gravimetry to spectral integration.

Comparative Analysis: qNMR vs. Alternatives

The following data simulates a typical validation scenario for [(Ethylsulfonyl)amino]acetic acid batches.

Table 1: Method Performance Comparison
FeatureqNMR (Proposed) HPLC-UV Potentiometric Titration
Purity Result (Batch A) 99.1% ± 0.4% 99.8% (Area %)101.2%
Principle Primary Ratio (Molar response)Chromatography (UV Absorption)Acid-Base Neutralization
Reference Standard Not Required for Analyte (Use IS)Required (Must be identical)Not Required
Specificity High (Structural ID included)Medium (Retention time only)Low (Measures all H+)
Detection of Water/Salts Yes (Indirectly via mass balance)No (Transparent to UV)No
Major Error Source Weighing / IntegrationResponse Factors / Peak PurityNon-specific acidic impurities
Analysis of Discrepancies
  • HPLC Overestimation (99.8%): The HPLC method likely missed residual inorganic salts (sodium chloride/sulfate) and moisture, which do not absorb UV light.

  • Titration Overestimation (101.2%): The sample likely contained residual ethylsulfonyl chloride (hydrolyzed to sulfonic acid) or other acidic byproducts. Titration summed all acidic protons, yielding a result >100%.

  • qNMR Accuracy (99.1%): This value represents the true mass fraction. It accounts for the "invisible" mass of salts/water because the ratio of the analyte protons to the IS protons is absolute.

Logic & Validation Framework

To validate this method, we assess the following parameters (compliant with USP <761>).

A. Specificity

We must prove no interference exists between the IS and the Analyte.

  • Analyte Peaks:

    
     1.25 (t, 3H), 
    
    
    
    3.10 (q, 2H),
    
    
    3.95 (s, 2H).
  • IS Peak:

    
     6.20 (s, 2H).
    
  • Result: Resolution (

    
    ) > 5.0 for all critical pairs.
    
B. Linearity

Demonstrate that the response is linear across the weighing range.

  • Prepare 5 samples with varying masses of analyte (5mg to 50mg) against a fixed mass of IS.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
C. Robustness (Decision Logic)

Validation_Logic Check_Solubility Check Solubility (DMSO-d6) Check_Overlap Spectral Overlap? Check_Solubility->Check_Overlap Select_IS Select Maleic Acid Check_Overlap->Select_IS No Overlap Select_Alt_IS Select TCNB or DMSO2 Check_Overlap->Select_Alt_IS Overlap Detected Run_qNMR Run qNMR (D1=30s) Select_IS->Run_qNMR Select_Alt_IS->Run_qNMR

Figure 2: Decision tree for Internal Standard selection to ensure method robustness.

Calculations

The purity (


) is calculated using the following equation:


Where:

  • 
    : Integrated Area
    
  • 
    : Number of Protons (Analyte = 2 for the 
    
    
    
    singlet, IS = 2 for Maleic Acid)
  • 
    : Molar Mass[5]
    
  • 
    : Weighed Mass
    
  • 
    : Purity (as a decimal)
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][6][7] Journal of Medicinal Chemistry. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Docking score comparison of ethylsulfonyl vs. phenylsulfonyl amino acids

An In-Depth Guide to the Molecular Docking of Ethylsulfonyl vs. Phenylsulfonyl-Modified Amino Acids This guide provides a comparative analysis of ethylsulfonyl and phenylsulfonyl-functionalized amino acids within a molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Molecular Docking of Ethylsulfonyl vs. Phenylsulfonyl-Modified Amino Acids

This guide provides a comparative analysis of ethylsulfonyl and phenylsulfonyl-functionalized amino acids within a molecular docking context. Tailored for researchers, computational chemists, and professionals in drug development, we will explore the nuanced differences these two moieties impart on protein-ligand interactions. This document moves beyond a simple procedural outline to explain the causal factors behind methodological choices and the interpretation of docking results, grounding our discussion in established scientific principles.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide group (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, featured in a wide array of therapeutics from antibacterial agents to anticancer drugs.[1][2][3] Its utility stems from its ability to act as a hydrogen bond donor and acceptor and to occupy specific pockets within a protein's active site. Modifying the 'R' group of the R-SO₂ moiety allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This guide focuses on two common modifications to an amino acid scaffold: the aliphatic ethylsulfonyl group and the aromatic phenylsulfonyl group. Through a detailed, side-by-side molecular docking experiment, we will dissect how these seemingly similar functional groups can lead to significantly different binding outcomes, offering critical insights for rational drug design.

The Chemical Distinction: A Tale of Two Sulfonyls

The choice between an ethyl and a phenyl group is not arbitrary; it introduces fundamental changes in a ligand's physical and chemical properties. Understanding these differences is key to predicting their behavior in a protein binding pocket.

  • Ethylsulfonyl Group: This aliphatic moiety provides conformational flexibility. The ethyl chain can rotate freely, allowing it to adapt to the specific topology of a hydrophobic pocket. It is generally considered more "greasy" and lacks the ability to engage in the specific aromatic interactions that a phenyl group can.

  • Phenylsulfonyl Group: This aromatic group is rigid and planar. Its inflexibility can be advantageous for locking a ligand into a specific, high-affinity conformation. Crucially, the phenyl ring can participate in favorable π-π stacking or cation-π interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) in the protein's active site.[4]

Below is a diagram illustrating the key structural differences.

G cluster_ethyl Ethylsulfonyl Moiety cluster_phenyl Phenylsulfonyl Moiety S1 S O1a O S1->O1a = O1b O S1->O1b = C1a CH2 S1->C1a N1 N-R S1->N1 C1b CH3 C1a->C1b S2 S O2a O S2->O2a = O2b O S2->O2b = C_ring Phenyl Ring S2->C_ring N2 N-R S2->N2 caption Structural comparison of ethylsulfonyl and phenylsulfonyl groups.

Caption: Structural comparison of ethylsulfonyl and phenylsulfonyl groups.

Methodology: A Validated Comparative Docking Workflow

To objectively compare these two moieties, we will employ a standard, validated molecular docking protocol using AutoDock Vina, a widely used and robust open-source docking engine.[5][6] The logic behind this workflow is to first prepare the receptor and ligands, then define a search space, perform the docking simulation, and finally, analyze the results.

The following diagram outlines the complete experimental workflow.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results & Analysis node_start node_start node_prep node_prep node_dock node_dock node_analysis node_analysis node_end node_end start Start: Define Target & Ligands receptor_prep 1. Receptor Preparation (PDB Download, Clean, Add Hydrogens) start->receptor_prep ligand_prep 2. Ligand Preparation (3D Structure Generation, Energy Minimization) receptor_prep->ligand_prep format_conv 3. Convert to PDBQT Format (Receptor & Ligands) ligand_prep->format_conv grid_def 4. Define Binding Site (Grid Box Generation) format_conv->grid_def vina_run 5. Run AutoDock Vina (Execute Docking Calculation) grid_def->vina_run pose_analysis 6. Analyze Binding Poses (Scores, Interactions, Visualization) vina_run->pose_analysis comparison 7. Comparative Analysis (Ethyl vs. Phenyl) pose_analysis->comparison end_node End: Conclusion & Insights comparison->end_node

Caption: A standardized workflow for comparative molecular docking analysis.

Experimental Protocol

Objective: To compare the docking scores and binding modes of N-ethylsulfonyl-glycine and N-phenylsulfonyl-glycine against a hypothetical protein kinase target.

Software & Tools:

  • AutoDock Vina: For molecular docking calculations.[5][6]

  • MGLTools: For preparing receptor and ligand files in the required PDBQT format.[7][8]

  • PyMOL or Chimera: For visualization and analysis of protein structures and docking poses.[6][7][9]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Selection: A crystal structure of a representative kinase (e.g., from the Protein Data Bank - PDB) is chosen. For this guide, we assume a target has been selected.

    • Cleaning: All non-essential molecules, such as water, co-solvents, and the original co-crystallized ligand, are removed from the PDB file. This ensures the docking is not influenced by non-target entities.

    • Protonation: Hydrogen atoms are added to the protein. This step is critical as it correctly models the ionization states of acidic and basic residues at a physiological pH, which is fundamental for accurate hydrogen bond prediction.

    • File Conversion: The cleaned and protonated receptor file is converted to the PDBQT format using MGLTools. This format includes partial atomic charges required by AutoDock Vina.

  • Ligand Preparation:

    • Generation: 3D structures for N-ethylsulfonyl-glycine and N-phenylsulfonyl-glycine are generated using a molecular builder.

    • Energy Minimization: The structures are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligands are in a low-energy, stable conformation before docking.

    • File Conversion: The optimized ligand structures are also converted to the PDBQT format, which defines rotatable bonds and assigns atomic charges.

  • Grid Box Definition:

    • A 3D grid box is defined around the known active site of the kinase. The causality here is to constrain the search space for the docking algorithm, focusing its computational effort on the region of interest.[8] The size of the box should be large enough to allow the ligands to rotate and translate freely within the binding pocket.

  • Docking with AutoDock Vina:

    • A configuration file is created specifying the receptor, the ligands, and the coordinates of the grid box.[6]

    • The exhaustiveness parameter, which controls the thoroughness of the conformational search, is set to a standard value (e.g., 8 or 16) to balance accuracy with computational time.[6]

    • The Vina simulation is executed for both ligands. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[5]

  • Protocol Validation (Trustworthiness):

    • To ensure the docking protocol is reliable, the original co-crystallized ligand (if available) is re-docked into the protein's active site. A successful validation is typically marked by a low Root Mean Square Deviation (RMSD) value (ideally <2.0 Å) between the docked pose and the crystallographic pose, indicating the protocol can accurately reproduce a known binding mode.[10][11]

Results and Interpretation

Upon completion of the docking simulations, the output provides a wealth of data. The primary metric is the docking score, which is an estimation of the binding free energy (ΔG) in kcal/mol.[11] A more negative score indicates a stronger predicted binding affinity.[12][13]

Table 1: Simulated Docking Results

LigandDocking Score (kcal/mol)Key Interacting ResiduesDominant Interaction Type
N-ethylsulfonyl-glycine-6.2VAL-25, LEU-130, ALA-45Hydrophobic
N-phenylsulfonyl-glycine-7.5VAL-25, PHE-145, LYS-22Hydrophobic, π-π Stacking, H-Bond

Interpretation of Results:

  • Docking Scores: In our simulated experiment, N-phenylsulfonyl-glycine shows a significantly more favorable (more negative) docking score than its ethylsulfonyl counterpart. This suggests a stronger binding affinity for the kinase target. Docking scores are valuable for ranking compounds but should not be interpreted as absolute binding affinities.[5][14]

  • Binding Pose Analysis:

    • N-ethylsulfonyl-glycine: Visualization of the top-ranked pose reveals that the ethyl group is nestled within a small, greasy pocket formed by aliphatic residues (VAL-25, LEU-130, ALA-45). The flexibility of the ethyl chain allows it to adopt an optimal conformation to maximize these hydrophobic contacts.

    • N-phenylsulfonyl-glycine: The top pose for this ligand shows that in addition to making similar hydrophobic contacts with VAL-25, the phenyl ring is positioned perfectly to form a π-π stacking interaction with the aromatic side chain of a Phenylalanine residue (PHE-145). This additional, favorable interaction is the primary driver for the superior docking score. The sulfonamide's oxygen atoms also form a hydrogen bond with a key Lysine (LYS-22) residue, an interaction common to both ligands.

Discussion and Implications for Drug Design

This comparative guide demonstrates that the choice between an ethylsulfonyl and a phenylsulfonyl group can have profound consequences on binding affinity, dictated by the specific architecture of the target's active site.

  • When to Consider an Ethylsulfonyl Group: This moiety is advantageous when targeting a narrow, purely hydrophobic pocket where a larger phenyl group might cause a steric clash. Its conformational flexibility can be key to achieving an optimal fit in a constrained environment. The addition of small alkyl groups can sometimes lead to a surprisingly large increase in affinity, a phenomenon related to the "magic methyl" effect, by displacing high-energy water molecules from the binding site.[4][15]

  • When to Consider a Phenylsulfonyl Group: A phenylsulfonyl group should be the preferred choice when the target's active site contains aromatic residues (PHE, TYR, TRP) that can serve as partners for π-π stacking or other aromatic interactions. Its rigid nature can help reduce the entropic penalty of binding by pre-organizing the ligand in a bioactive conformation.

Molecular docking is a powerful tool for predicting and rationalizing the binding of ligands to protein targets.[16][17] Our comparative analysis reveals that while both ethylsulfonyl and phenylsulfonyl groups can anchor an amino acid scaffold into a binding site, the presence of an aromatic ring in the phenylsulfonyl moiety provides opportunities for additional, high-energy interactions like π-π stacking. This often translates to a better binding affinity, provided the active site can accommodate the bulkier, rigid ring. These findings underscore the importance of understanding the detailed topology and chemical nature of a protein's active site to make informed decisions in structure-based drug design. The ultimate validation, however, must always come from experimental testing.[18]

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. YouTube. Available from: [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available from: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.Vertex AI Search.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. YouTube. Available from: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]

  • Computational molecular design of sulfonamides based on immune network modeling. IEEE Xplore. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. YouTube. Available from: [Link]

  • Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. DovePress. Available from: [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Biostructure. Available from: [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available from: [Link]

  • Protein-ligand docking. Galaxy Training. Available from: [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. Available from: [Link]

  • Protein–Ligand Docking in the Machine-Learning Era. MDPI. Available from: [Link]

  • Introduction to Protein-ligand docking with GOLD. CCDC. Available from: [Link]

  • Protein–ligand docking - Wikipedia. Wikipedia. Available from: [Link]

  • Protein-Ligand Docking. University of Cambridge. Available from: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]

  • Computational design, synthesis and evaluation of new sulphonamide derivatives targeting HIV-1 gp120. PubMed. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available from: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC. Available from: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. YouTube. Available from: [Link]

  • Graphviz tutorial - YouTube. YouTube. Available from: [Link]

  • Methyl Effects on Protein–Ligand Binding. PMC. Available from: [Link]

  • Graphviz Guide for Developers. Scribd. Available from: [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? ACS Publications. Available from: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Bioequivalence Studies of Sulfonamide-Modified Glycine Analogs

This guide provides an in-depth comparison and technical overview of the methodologies required to establish the bioequivalence of sulfonamide-modified glycine analogs. These compounds, which often feature a glycine core...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and technical overview of the methodologies required to establish the bioequivalence of sulfonamide-modified glycine analogs. These compounds, which often feature a glycine core scaffold modified with a sulfonamide group, are a subject of significant interest in medicinal chemistry for their diverse biological activities, including potential as anticancer agents and modulators of glutamate receptors.[1][2] The modification of the glycine structure with a sulfonamide moiety can alter physicochemical properties, influencing absorption and bioavailability.[3][4] Therefore, rigorous bioequivalence (BE) assessment is paramount for generic formulations to ensure they are therapeutically equivalent to a reference product.

This document is intended for researchers, drug development professionals, and regulatory scientists. It will detail the core principles, experimental designs, and analytical strategies, moving beyond a simple recitation of steps to explain the scientific rationale underpinning each phase of a bioequivalence study.

The Cornerstone of Therapeutic Equivalence: Bioequivalence Fundamentals

Before delving into specific protocols, it is crucial to understand the objective of a bioequivalence study. It is not designed to re-establish the safety and efficacy of the active pharmaceutical ingredient (API), as this has been done for the innovator (or Reference Listed Drug). Instead, its purpose is to demonstrate that a new formulation (the "Test" product) delivers the API to the systemic circulation at the same rate and to the same extent as the existing "Reference" product.[5] This is based on the fundamental premise that equivalent plasma concentrations of the active ingredient will lead to the same clinical effects.[5][6]

The assessment hinges on key pharmacokinetic (PK) parameters derived from measuring the drug concentration in plasma or blood over time following administration to study subjects.

Table 1: Key Pharmacokinetic Parameters in Bioequivalence Assessment

ParameterFull NameSignificance in Bioequivalence
AUC Area Under the concentration-time CurveRepresents the total extent of drug absorption into the systemic circulation.[5]
Cmax Maximum Plasma ConcentrationRepresents the rate of drug absorption; the highest concentration the drug reaches in the body.[5]
Tmax Time to Maximum Plasma ConcentrationThe time at which Cmax is observed, also an indicator of the absorption rate.

The universally accepted regulatory standard for claiming bioequivalence is based on statistical analysis of these parameters.

Table 2: International Bioequivalence Acceptance Criteria

ParameterStatistical MethodAcceptance Range
AUC & Cmax The 90% Confidence Interval (CI) of the ratio of the geometric means (Test/Reference) for log-transformed data.Must be contained within the limits of 80.00% to 125.00% .[5][7][8][9]

This 80-125% range is not a measure of the API content but a statistical window for the ratio of the PK parameters, accounting for inherent biological and experimental variability.[8][9] The actual difference in the mean AUC and Cmax between generic and innovator products is typically less than 5%.[5]

Designing a Robust Bioequivalence Study: The Crossover Method

The most common and scientifically sound design for a BE study of an orally administered drug like a sulfonamide-modified glycine analog is the randomized, single-dose, two-way crossover study . This design is the gold standard because it is highly efficient at minimizing the impact of inter-subject variability, a major confounding factor in clinical studies.[5]

The workflow for such a study is a multi-stage process, from volunteer screening to final statistical analysis.

BE_Study_Workflow cluster_0 Phase 1: Clinical Conduct cluster_1 Period 1 cluster_2 Period 2 cluster_3 Phase 2: Analysis start Subject Screening (Healthy Volunteers) randomization Randomization into Two Sequence Groups start->randomization dosing1 Group A: Test Product Group B: Reference Product randomization->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period (>5 half-lives) sampling1->washout bioanalysis Bioanalysis of Samples (LC-MS/MS) sampling1->bioanalysis dosing2 Group A: Reference Product Group B: Test Product washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sampling2->bioanalysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax) bioanalysis->pk_calc stats Statistical Analysis (90% Confidence Interval) pk_calc->stats decision Bioequivalence Decision stats->decision

Caption: Workflow of a standard two-way crossover bioequivalence study.

The causality behind this design is critical: by having each subject serve as their own control (receiving both Test and Reference products at different times), the variability caused by individual differences in drug absorption, distribution, metabolism, and excretion (ADME) is effectively cancelled out.[5] The washout period is essential to ensure that the drug from the first period is completely eliminated before the second period begins.

Core Experimental Protocols

Protocol 3.1: In Vitro Dissolution Testing

While the in vivo study is definitive, in vitro dissolution testing is a crucial quality control tool and is often necessary to support the bioequivalence submission.[7] It provides insights into how the drug is released from the dosage form. A strong In Vitro-In Vivo Correlation (IVIVC) can sometimes reduce the need for future in vivo studies when certain formulation changes are made.[10][11]

Objective: To compare the dissolution profile of the Test product against the Reference product under various pH conditions.

Methodology (USP Apparatus 2 - Paddle):

  • Apparatus Setup: Calibrate a USP Apparatus 2 with 900 mL of specified dissolution medium in each vessel, maintained at 37 ± 0.5 °C.

  • Media Selection: Conduct tests in multiple media as recommended by regulatory guidelines, typically including:

    • 0.1 N HCl (simulating gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (simulating intestinal fluid)

  • Procedure:

    • Place one tablet/capsule in each of the 12 vessels.

    • Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predefined time points (e.g., 10, 15, 20, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of the dissolved sulfonamide-modified glycine analog in each sample using a validated UV-Vis spectrophotometry or HPLC method.

  • Data Comparison: Calculate the similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.

Protocol 3.2: In Vivo Pharmacokinetic Study Conduct

Objective: To determine the rate and extent of absorption of the sulfonamide-modified glycine analog from the Test and Reference products in healthy volunteers.

Methodology:

  • Subject Recruitment: Enroll a cohort of healthy, non-smoking adult volunteers (typically 18-55 years old) who have provided informed consent. The number of subjects is determined by a power analysis to ensure statistical significance.[12]

  • Study Design: A randomized, two-period, two-sequence, single-dose, crossover design.

  • Dosing Conditions: The study is generally conducted under fasting conditions, as this is considered the most sensitive state to detect formulation differences.[13][14] Subjects fast for at least 10 hours before dosing and for 4 hours post-dose.

  • Period 1:

    • Subjects are randomized to receive either a single dose of the Test product or the Reference product with a standardized volume of water.

    • Blood samples are collected at specific time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). The schedule must be designed to adequately capture Cmax and the terminal elimination phase.

  • Washout: A washout period of at least five times the drug's terminal half-life separates the two periods to ensure complete drug elimination.

  • Period 2: Subjects receive the alternate product from the one they received in Period 1. The same blood sampling schedule is followed.

Protocol 3.3: Bioanalytical Method - LC-MS/MS

The accurate quantification of the sulfonamide-modified glycine analog in biological matrices (typically plasma) is the analytical backbone of the study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[15][16][17]

Objective: To develop and validate a robust method for quantifying the analyte in plasma.

Methodology:

  • Sample Preparation: The goal is to isolate the analyte from plasma proteins and other interferences. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common.[16][18]

    • SPE Workflow: i. Thaw plasma samples and an internal standard (a structurally similar molecule) is added. ii. Condition an SPE cartridge (e.g., C18) with methanol and water. iii. Load the plasma sample onto the cartridge. iv. Wash the cartridge with a weak solvent to remove interferences. v. Elute the analyte and internal standard with a strong organic solvent. vi. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample into an HPLC or UPLC system. A C18 reversed-phase column is typically used to separate the analyte from any remaining matrix components. A gradient elution with a mobile phase of water and acetonitrile (both often containing formic acid) is common.

    • Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity, ensuring that only the target molecule is being measured.

  • Method Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Bioanalytical_Workflow start Plasma Sample Collection prep Sample Preparation (e.g., Solid-Phase Extraction) start->prep injection Injection into LC System prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI) separation->ionization ms1 Mass Selection (Q1) (Precursor Ion) ionization->ms1 fragmentation Fragmentation (Q2) (Collision Cell) ms1->fragmentation ms2 Mass Selection (Q3) (Product Ion) fragmentation->ms2 detection Detection & Quantification ms2->detection

Caption: General workflow for LC-MS/MS bioanalysis of drug in plasma.

Data Analysis and Bioequivalence Conclusion

Once the plasma concentrations for all subjects, in both periods, are determined, the pharmacokinetic parameters are calculated for each individual.

Table 3: Hypothetical Bioequivalence Data Comparison

Parameter (Log-Transformed Data)Test Product (Geometric Mean)Reference Product (Geometric Mean)Ratio of Geometric Means (Test/Ref)90% Confidence IntervalBE Conclusion
AUC₀-t (ng*h/mL) 1850189597.6%91.5% – 104.1%Passes
Cmax (ng/mL) 25527094.4%85.2% – 102.5%Passes

The statistical analysis, typically an Analysis of Variance (ANOVA), is performed on the log-transformed AUC and Cmax values. The decision of whether the products are bioequivalent is not based on a simple comparison of the means, but on whether the entire 90% confidence interval for the ratio of the means falls within the 80.00% to 125.00% range.

BE_Decision_Tree start Calculate 90% CI for AUC and Cmax Ratios ci_check_auc Is 90% CI for AUC within [80%, 125%]? start->ci_check_auc ci_check_cmax Is 90% CI for Cmax within [80%, 125%]? ci_check_auc->ci_check_cmax Yes fail_auc Not Bioequivalent (AUC Fails) ci_check_auc->fail_auc No pass Bioequivalent ci_check_cmax->pass Yes fail_cmax Not Bioequivalent (Cmax Fails) ci_check_cmax->fail_cmax No

Caption: Decision logic for establishing bioequivalence.

Conclusion

Establishing the bioequivalence of sulfonamide-modified glycine analogs requires a meticulously designed and executed study, integrating clinical pharmacology, advanced bioanalytical techniques, and robust statistical analysis. The two-way crossover design stands as the most powerful approach to control for biological variability. The choice of a highly selective and sensitive analytical method, such as LC-MS/MS, is non-negotiable for producing reliable data. By adhering to these principles and the stringent criteria set forth by regulatory agencies, drug developers can confidently demonstrate the therapeutic equivalence of their formulations, ultimately providing safe, effective, and affordable alternatives to the scientific and patient communities.

References

  • Guideline for Bioequivalence Studies of Generic Products. (2012). National Institute of Health Sciences, Japan. [Link]

  • Generic Medicines and Bioequivalence. (2013). Medsafe - New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • What Are Bioavailability and Bioequivalence. Canada's Drug Agency (CADTH). [Link]

  • Gupta, E., & Brawley, O. W. (2015). Bioequivalence of generic drugs: a simple explanation for a US Food and Drug Administration requirement. ecancermedicalscience, 9, 548. [Link]

  • Bioequivalence Criteria & Requirements. BioPharma Services Inc.. [Link]

  • Msagati, T. A., & Nindi, M. M. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta, 64(1), 87–100. [Link]

  • Lorian, V., & Atkinson, B. (1978). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Mount Sinai Journal of Medicine, New York, 45(4), 464–476. [Link]

  • Yacobi, A., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Brain research bulletin, 48(2), 215–221. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Drug-Bank. [Link]

  • Paixão, P., Gouveia, L. F., & Silva, N. (2011). In vitro–in vivo correlation and biopharmaceutical classification system. UQ eSpace. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(9), 3762. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 14(4), 105-123. [Link]

  • Guideline on Conducting Bioequivalence Studies. (2013). Food And Drugs Authority, Ghana. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024). FDA Law Blog. [Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000). Federal Register. [Link]

  • Chow, S. C., & Liu, J. P. (2008). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 1(1), 1-1. [Link]

  • Singh, S., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 37-45. [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies (Basel, Switzerland), 9(4), 68. [Link]

  • List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. ResearchGate. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration (FDA). [Link]

  • Daniels, J. S., et al. (2012). Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Chupak, L. S., et al. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorganic & medicinal chemistry, 24(7), 1547–1557. [Link]

  • Stankiewicz, A. M., & Bojarski, A. J. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International journal of molecular sciences, 23(14), 7984. [Link]

  • Marabelli, A., et al. (2025). Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide. Communications biology, 8(1), 185. [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]

  • Noetzel, M. J., et al. (2012). Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(24), 7650–7654. [Link]

  • van der Wijk, L. M., et al. (2021). Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases. Organic & biomolecular chemistry, 19(46), 10143–10151. [Link]

Sources

Comparative

Comparative Analysis of Anti-Sulfonamide Antibody Cross-Reactivity with [(Ethylsulfonyl)amino]acetic acid

A Technical Guide for Researchers in Drug Development and Diagnostics Introduction Sulfonamide antibiotics represent a critical class of therapeutics, yet their potential to elicit hypersensitivity reactions remains a si...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Diagnostics

Introduction

Sulfonamide antibiotics represent a critical class of therapeutics, yet their potential to elicit hypersensitivity reactions remains a significant clinical concern. A key mechanism underlying these reactions is the formation of anti-sulfonamide antibodies. The specificity of these antibodies is paramount; however, cross-reactivity with other structurally similar molecules can lead to inaccurate diagnoses and unforeseen adverse events. This guide provides a detailed comparative analysis of the cross-reactivity of commercial anti-sulfonamide antibodies with a particular focus on [(Ethylsulfonyl)amino]acetic acid, a compound of interest due to its structural moieties that could potentially interact with these antibodies.

We will delve into the experimental methodologies used to characterize antibody specificity, present comparative data from key immunoassays, and explore the structural basis for the observed cross-reactivity profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with anti-sulfonamide antibody cross-reactivity.

The Structural Basis of Cross-Reactivity: Sulfonamides vs. [(Ethylsulfonyl)amino]acetic acid

The potential for cross-reactivity is rooted in the structural similarities between the target antigen (sulfonamide) and other molecules. The archetypal sulfonamide structure features a sulfonyl group directly linked to an aniline-like amino group. However, variations in the R-groups attached to the sulfonamide nitrogen and the aromatic ring give rise to a diverse family of drugs.

[(Ethylsulfonyl)amino]acetic acid, while not a traditional sulfonamide antibiotic, possesses an ethylsulfonyl group and an amino acid-like structure. The presence of the sulfonyl group is a key feature that could lead to recognition by anti-sulfonamide antibodies. Understanding these structural nuances is the first step in predicting and evaluating cross-reactivity.

Experimental Assessment of Antibody Cross-Reactivity

A robust evaluation of antibody cross-reactivity relies on a suite of well-designed immunoassays. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or competitive inhibition. Here, we detail two gold-standard methodologies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used technique to determine the specificity and cross-reactivity of an antibody. In this assay, a known amount of a sulfonamide-conjugate is immobilized on a microplate well. The antibody is then pre-incubated with a potential cross-reactant (the inhibitor, e.g., [(Ethylsulfonyl)amino]acetic acid) before being added to the well. The degree of inhibition of the antibody binding to the immobilized antigen is proportional to the antibody's affinity for the free inhibitor.

Experimental Workflow:

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Coat plate with Sulfonamide-BSA conjugate B Block non-specific binding sites A->B D Add Ab-inhibitor mixture to coated plate B->D C Pre-incubate Anti-Sulfonamide Ab with varying concentrations of [(Ethylsulfonyl)amino]acetic acid C->D E Incubate D->E F Wash plate E->F G Add HRP-conjugated secondary antibody F->G H Wash plate G->H I Add TMB substrate H->I J Stop reaction I->J K Read absorbance at 450 nm J->K

Figure 1: Competitive ELISA workflow for cross-reactivity assessment.

Data Interpretation:

The results are typically expressed as the concentration of the inhibitor that causes 50% inhibition of the antibody binding (IC50). A lower IC50 value indicates a higher affinity of the antibody for the inhibitor and therefore, greater cross-reactivity. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Sulfonamide / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions. This technique allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Experimental Workflow:

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Anti-Sulfonamide Ab on sensor chip surface B Inject varying concentrations of [(Ethylsulfonyl)amino]acetic acid (analyte) over the sensor surface (Association) A->B C Monitor change in refractive index (Response Units) B->C D Inject buffer to measure dissociation of the complex (Dissociation) C->D E Fit sensorgram data to kinetic models D->E F Calculate ka, kd, and KD E->F

Figure 2: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Data Interpretation:

The primary output of an SPR experiment is a sensorgram, a plot of response units versus time. From this, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated. A lower KD value signifies a stronger binding affinity. Comparing the KD values for the primary sulfonamide target and potential cross-reactants provides a quantitative measure of specificity.

Comparative Data Analysis

To provide a practical comparison, we have compiled representative data from hypothetical studies on two distinct anti-sulfonamide monoclonal antibodies (Ab-1 and Ab-2). These antibodies were tested against a panel of common sulfonamides and [(Ethylsulfonyl)amino]acetic acid.

Table 1: Competitive ELISA Data (IC50 and % Cross-Reactivity)

CompoundAntibodyIC50 (ng/mL)% Cross-Reactivity
Sulfamethazine Ab-1 10.2 100%
Ab-2 12.5 100%
Sulfadiazine Ab-115.864.6%
Ab-225.149.8%
Sulfathiazole Ab-122.445.5%
Ab-230.241.4%
[(Ethylsulfonyl)amino]acetic acid Ab-1> 10,000< 0.1%
Ab-28,5000.15%

Table 2: Surface Plasmon Resonance (SPR) Data (Binding Affinity)

AnalyteAntibodyka (1/Ms)kd (1/s)KD (M)
Sulfamethazine Ab-1 1.2 x 10^5 2.5 x 10^-4 2.1 x 10^-9
Ab-2 9.8 x 10^4 3.1 x 10^-4 3.2 x 10^-9
[(Ethylsulfonyl)amino]acetic acid Ab-1No Binding Detected--
Ab-21.5 x 10^39.2 x 10^-36.1 x 10^-6

Discussion and Interpretation

The data presented in Tables 1 and 2 clearly indicate that both monoclonal antibodies, Ab-1 and Ab-2, exhibit high specificity for sulfamethazine, their primary target.

  • Ab-1 demonstrates negligible cross-reactivity with [(Ethylsulfonyl)amino]acetic acid. The IC50 value in the competitive ELISA was above the highest concentration tested, and no binding was detected by SPR. This suggests that the binding site of Ab-1 is highly specific for the complete sulfonamide structure, including the aromatic amine, which is absent in [(Ethylsulfonyl)amino]acetic acid.

  • Ab-2 shows very weak, but measurable, cross-reactivity with [(Ethylsulfonyl)amino]acetic acid. The percent cross-reactivity is extremely low (0.15%), and the binding affinity (KD) is approximately three orders of magnitude weaker than for sulfamethazine. This minimal interaction is likely due to the antibody recognizing the ethylsulfonyl group, but the lack of the broader sulfonamide scaffold results in a very unstable and low-affinity interaction.

These findings underscore the importance of empirical testing for cross-reactivity. While structural similarities can suggest the potential for cross-reactivity, the actual binding profile is determined by the unique paratope of each antibody.

Conclusion and Recommendations

The comprehensive analysis of anti-sulfonamide antibody cross-reactivity with [(Ethylsulfonyl)amino]acetic acid reveals that while a structural component (the sulfonyl group) is shared, the overall impact on binding is minimal for highly specific monoclonal antibodies. The absence of the characteristic aromatic amine in [(Ethylsulfonyl)amino]acetic acid appears to be a critical determinant for high-affinity binding by the tested antibodies.

For researchers and developers, the key takeaways are:

  • Rigorous Validation is Essential: Do not rely solely on structural similarity to predict cross-reactivity. Empirical testing using quantitative methods like competitive ELISA and SPR is crucial.

  • Antibody Selection is Critical: The specificity of the chosen antibody is paramount. For applications requiring high specificity, monoclonal antibodies with well-characterized cross-reactivity profiles are recommended.

  • Understand the "Why": Delving into the structural basis of antibody-antigen recognition can provide valuable insights into potential cross-reactivity and guide the development of more specific diagnostic and therapeutic tools.

This guide provides a framework for the systematic evaluation of antibody cross-reactivity. By employing these methodologies and principles, researchers can ensure the accuracy and reliability of their immunoassays and make more informed decisions in drug development and clinical diagnostics.

References

There are no specific references to list as the experimental data and antibodies are hypothetical for the purpose of this illustrative guide. In a real-world scenario, this section would be populated with citations to the specific research articles, product datasheets, and textbooks that were consulted.

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